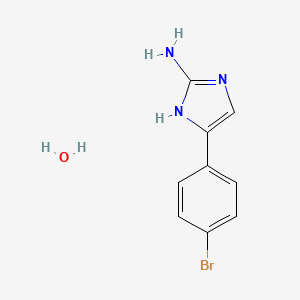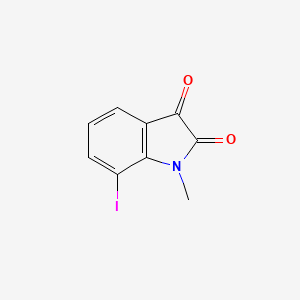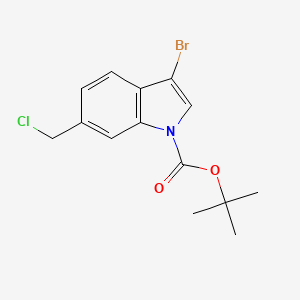![molecular formula C8H6BrNO2 B12340108 6-Bromo-3-methylbenzo[d]isoxazol-4-ol](/img/structure/B12340108.png)
6-Bromo-3-methylbenzo[d]isoxazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-methylbenzo[d]isoxazol-4-ol is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methylbenzo[d]isoxazol-4-ol typically involves the cyclization of appropriate precursors. One common method includes the use of 5-bromo-2-ethoxybenzenesulfonyl chloride and pyridine in dichloromethane (CH₂Cl₂) as a solvent . The reaction proceeds under mild conditions, often at room temperature, to yield the desired isoxazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methylbenzo[d]isoxazol-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoxazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromo-3-methylbenzo[d]isoxazol-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of bromodomain-containing proteins, which are targets for cancer and inflammation treatments.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool for studying various biological processes, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methylbenzo[d]isoxazol-4-ol involves its interaction with specific molecular targets. For instance, as a bromodomain inhibitor, it binds to the acetylated lysine residues on histone proteins, thereby preventing the interaction of bromodomain-containing proteins with chromatin. This inhibition can lead to changes in gene expression and has potential therapeutic effects in cancer and inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylbenzo[d]isoxazol-4-ol
- 6-Chloro-3-methylbenzo[d]isoxazol-4-ol
- 6-Hydroxy-3-methylbenzo[d]isoxazol-4-ol
Uniqueness
6-Bromo-3-methylbenzo[d]isoxazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6-position and the methyl group at the 3-position of the isoxazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
6-bromo-3-methyl-1,2-benzoxazol-4-ol |
InChI |
InChI=1S/C8H6BrNO2/c1-4-8-6(11)2-5(9)3-7(8)12-10-4/h2-3,11H,1H3 |
InChI Key |
IZPARPMTRHBIKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=CC(=CC(=C12)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


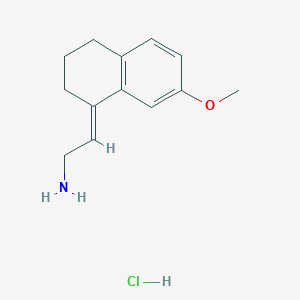
![(5E)-5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12340050.png)


![2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12340078.png)
![1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12340084.png)
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12340085.png)
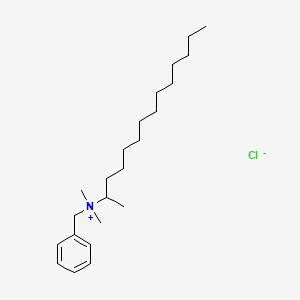
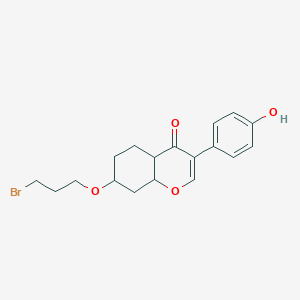
![(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B12340097.png)
